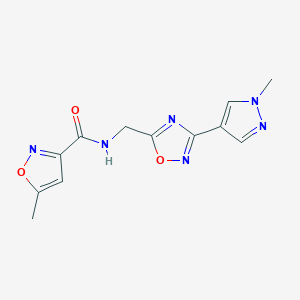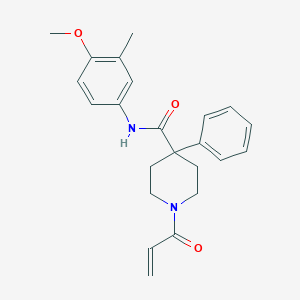![molecular formula C20H23N5O3 B2538052 3-(2-甲氧基乙基)-1,7-二甲基-8-(1-苯乙基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 915928-07-3](/img/structure/B2538052.png)
3-(2-甲氧基乙基)-1,7-二甲基-8-(1-苯乙基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that falls under the category of imidazopurines
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its functional group diversity.
Biology: Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor agonists, opening avenues for drug development and molecular biology studies.
Medicine: In medicine, compounds in this class are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Industrially, this compound finds application as an intermediate in the synthesis of specialty chemicals, polymers, and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. One common synthetic route involves the condensation of a purine derivative with an appropriate imidazole precursor. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to optimize yield and reduce production time. Industrial production often leverages high-pressure reactors and automated systems to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions are common, particularly at the methoxyethyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide.
Major Products Formed: Oxidation typically yields the corresponding carboxylic acid derivatives, while reduction might produce secondary amines or alcohols. Substitution reactions generally yield halogenated or other functionalized derivatives.
作用机制
The mechanism of action of 3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione often involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or biochemical effects. Specific pathways may include inhibition of enzyme activity or receptor binding that alters cellular signaling processes.
相似化合物的比较
Comparison with Other Similar Compounds: Similar compounds include other imidazopurine derivatives, such as 1,7-dimethyl-8-phenyl-imidazo[2,1-f]purine-2,4(3H,8H)-dione and 3-(2-hydroxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds share a common core structure but differ in their side chains, which influences their reactivity and application profiles.
Highlighting Its Uniqueness: The presence of the methoxyethyl group in 3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione provides unique reactivity and potential for hydrogen bonding, distinguishing it from its analogs.
This compound’s multifaceted nature makes it a significant subject of study across several scientific disciplines, offering broad potential for future research and application.
属性
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-12-24-16-17(22(3)20(27)23(18(16)26)10-11-28-4)21-19(24)25(13)14(2)15-8-6-5-7-9-15/h5-9,12,14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRZDLWYCSUWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2537969.png)
![N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2537970.png)
![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)
![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2537973.png)

![4-[(5-Methylfuran-2-yl)methyl]thiomorpholine](/img/structure/B2537977.png)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2537978.png)


![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)
![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)
![10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2537990.png)
